molecular formula C8H19NO B1506556 3-amino-4-octanol CAS No. 1001354-72-8

3-amino-4-octanol

Cat. No.: B1506556
CAS No.: 1001354-72-8
M. Wt: 145.24 g/mol
InChI Key: AHZILZSKKSPIKM-UHFFFAOYSA-N
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Description

3-amino-4-octanol is an organic compound with the molecular formula C8H19NO. It features an amino group attached to a four-carbon chain with a hydroxyl group. This compound is known for its versatility in organic synthesis and serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-octanol typically involves the reaction of octanal with ammonia in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-amino-4-octanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Scientific Research Applications

3-amino-4-octanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-octanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

  • 3-Amino-4-chlorooctane
  • 3-Amino-4-bromooctane
  • 3-Amino-4-methylhexanol

Comparison: 3-amino-4-octanol is unique due to its specific combination of an amino group and a hydroxyl group on a four-carbon chain. This structural feature provides distinct reactivity and versatility in chemical transformations compared to its analogs. For instance, 3-Amino-4-chlorooctane and 3-Amino-4-bromooctane have halogen substituents, which can alter their reactivity and applications .

Properties

IUPAC Name

3-aminooctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-5-6-8(10)7(9)4-2/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZILZSKKSPIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889259
Record name 4-Octanol, 3-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Octanol, 3-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1001354-72-8
Record name 3-Amino-4-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001354-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octanol, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001354728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octanol, 3-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Octanol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminooctan-4-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.361
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Synthesis routes and methods

Procedure details

Catalytic hydrogenation of the 3-nitro-4-octanol to the 3-amino-4-octanol alkanolamine A sample of 3-amino-4-octanol (3A4O) was synthesized by the reduction of the 3-nitro-4-octanol by a Parr Autoclave unit. The stainless steel, 2 liter autoclave was loaded with Grace 3201 Raney Nickel (RaNi, 90 g wet, 45 g dry, 10 wt %) and methanol (MeOH, 300 g). The autoclave was sealed, assembled, purged with nitrogen then hydrogen, pressurized with hydrogen (600 psig), stirred at 600 RPM, and warmed to 40° C. The nitro-alcohol (491 g) was diluted with absolute ethanol (EtOH, 150 g) and pumped into the autoclave (4 ml/min) After 3.5 h the addition was complete and after 4 h the reaction was judged complete as no hydrogen uptake was observed. The autoclave was cooled, stirring stopped, vented, and purged with nitrogen. The autoclave was disassembled and the contents were vacuum filtered to remove the RaNi catalyst. This resulted in the isolation of a light yellow liquid (92 area %) that was concentrated in vacuo (55° C./full vacuum) before product was taken overhead (57-62° C./full vacuum). This resulted in the isolation of a clear, colorless, semi-solid (344 g, 95.3 area %, 75% overall yield) that contained some oxazolidine (2.2 area %) and some secondary amines (0.5 area %).
Name
3-nitro-4-octanol
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
3-amino-4-octanol alkanolamine
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-nitro-4-octanol
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0 (± 1) mol
Type
reactant
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[Compound]
Name
stainless steel
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0 (± 1) mol
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reactant
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[Compound]
Name
secondary amines
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Type
reactant
Reaction Step Four
Quantity
90 g
Type
catalyst
Reaction Step Five
Quantity
300 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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